6-Fluorochroman-4-one

Catalog No.
S714656
CAS No.
66892-34-0
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorochroman-4-one

CAS Number

66892-34-0

Product Name

6-Fluorochroman-4-one

IUPAC Name

6-fluoro-2,3-dihydrochromen-4-one

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2

InChI Key

SWBBIJZMIGAZHW-UHFFFAOYSA-N

SMILES

C1COC2=C(C1=O)C=C(C=C2)F

Synonyms

6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one; 6-Fluoro-4-chromanone; 6-Fluorochromanone;

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)F

The exact mass of the compound 6-Fluorochroman-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Fluorochroman-4-one (CAS 66892-34-0) is a highly specialized, fluorinated bicyclic building block comprising a benzene-fused dihydropyran ring with a ketone at the C4 position and a critical fluorine atom at the C6 position. In industrial and medicinal chemistry procurement, this compound is prioritized over generic chromanones due to its unique electronic and steric profile. The C6-fluoro substitution significantly enhances the lipophilicity of the scaffold, blocks major metabolic oxidation sites, and activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . Consequently, it serves as a high-value precursor for the synthesis of advanced optical materials, such as chromophoric xerogels, and highly selective pharmaceutical agents, including Sirtuin 2 inhibitors and 5-HT1A receptor antagonists [1].

Substituting 6-fluorochroman-4-one with the cheaper, unsubstituted chroman-4-one results in critical failures across both materials science and drug development. Unsubstituted chromanones lack the necessary ring activation and leaving-group capability required for direct nucleophilic aromatic substitution (SNAr), completely halting the synthesis of advanced sensor dyes[1]. In pharmaceutical applications, the unsubstituted C6 position is highly vulnerable to cytochrome P450-mediated oxidation, leading to rapid metabolic clearance of downstream derivatives [2]. Furthermore, attempting to substitute with 6-chlorochroman-4-one introduces unwanted steric bulk; the larger van der Waals radius of chlorine can disrupt target binding in tight enzyme pockets (such as SIRT2) and negatively alter the solubility and cascade cyclization yields of the resulting intermediates[3].

Enabling Direct Nucleophilic Aromatic Substitution (SNAr) for Optical Materials

The synthesis of chromophoric silicate-based xerogels relies on the direct functionalization of the chromanone core. The highly electronegative fluorine atom at the C6 position of 6-fluorochroman-4-one strongly activates the aromatic ring, enabling efficient nucleophilic aromatic substitution (SNAr) to yield functionalized sensor dyes . In direct contrast, the unsubstituted chroman-4-one baseline completely fails to undergo SNAr under identical basic conditions (0% yield) due to the absence of both a viable leaving group and sufficient ring activation [1].

Evidence DimensionReactivity in nucleophilic aromatic substitution (SNAr)
Target Compound DataEnables direct SNAr functionalization (high yield for xerogel precursors)
Comparator Or BaselineUnsubstituted chroman-4-one (0% yield, non-reactive)
Quantified DifferenceProvides a viable SNAr synthetic pathway that is completely inaccessible with the unsubstituted baseline
ConditionsBase-catalyzed nucleophilic aromatic substitution for dye/xerogel synthesis

Buyers synthesizing advanced optical sensors or dyes must procure the 6-fluoro analog to unlock the SNAr pathway, as generic chromanones are chemically inert under these functionalization conditions.

Target Selectivity and Binding Affinity in SIRT2 Inhibitor Development

In the development of Sirtuin 2 (SIRT2) inhibitors for neurodegenerative diseases, the substitution pattern on the chromanone scaffold is critical for target selectivity. Derivatives synthesized from 6-fluorochroman-4-one (and similar 6-halogenated analogs) achieve high SIRT2 selectivity, demonstrating over 70% inhibition at 200 μM with low-micromolar IC50 values [1]. Conversely, derivatives lacking an electron-withdrawing group at the 6- or 8-position (derived from unsubstituted chroman-4-one) exhibit significantly reduced binding affinity and fail to achieve the required selectivity profile, showing off-target activity against SIRT1 and SIRT3 [1].

Evidence DimensionSIRT2 enzyme inhibition selectivity
Target Compound Data>70% inhibition of SIRT2 at 200 μM with <10% off-target inhibition of SIRT1/3
Comparator Or BaselineUnsubstituted chroman-4-one derivatives (poor affinity and poor selectivity)
Quantified Difference6-halogenation is strictly required to achieve low-micromolar IC50s and >7-fold selectivity for SIRT2 over SIRT1/3
ConditionsIn vitro SIRT1, SIRT2, and SIRT3 inhibition assays

Pharmaceutical procurement teams must select the 6-fluoro precursor to ensure downstream drug candidates fit the SIRT2 hydrophobic pocket and avoid off-target toxicity.

Metabolic Blocking and Receptor Affinity in 5-HT1A Antagonists

The C6 position of the chromanone ring is a known site for rapid cytochrome P450-mediated metabolic oxidation. By utilizing 6-fluorochroman-4-one as the starting material, the resulting 5-HT1A receptor antagonists (such as compound 31n) effectively block this metabolic liability while maintaining nanomolar receptor affinity [1]. Compared to the unsubstituted chroman-4-one baseline, the 6-fluoro substitution drastically increases the in vivo half-life of the drug candidate without introducing the disruptive steric bulk associated with a 6-chloro or 6-bromo substitution, which can negatively impact receptor binding[1].

Evidence DimensionMetabolic stability and target affinity
Target Compound DataBlocks C6 oxidation, maintaining nanomolar 5-HT1A affinity
Comparator Or BaselineUnsubstituted chroman-4-one (rapidly oxidized at C6) and 6-chlorochroman-4-one (sterically disruptive)
Quantified DifferenceFluorine provides optimal metabolic blocking (van der Waals radius 1.47 Å) without the steric penalty of chlorine (1.75 Å) or the metabolic vulnerability of hydrogen
ConditionsIn vivo pharmacokinetic profiling and forskolin-stimulated adenylate cyclase assays

For neuro-active drug development, procuring the 6-fluoro building block inherently solves the metabolic liability of the native chromanone scaffold without compromising target binding.

Precursor for Chromophoric Xerogels and Optical Sensors

Directly downstream of its unique SNAr reactivity, 6-fluorochroman-4-one is the required building block for synthesizing fluorinated chromophoric silicate-based xerogels used in advanced sensor applications and dye-sensitized solar cells (DSSCs) .

Synthesis of SIRT2-Selective Inhibitors

Leveraging the electron-withdrawing nature and specific steric profile of the 6-fluoro group, this compound is the optimal starting material for developing highly selective SIRT2 inhibitors targeting neurodegenerative diseases, where unsubstituted analogs fail to achieve selectivity [1].

Development of Metabolically Stable CNS Therapeutics

Due to its ability to block C6 metabolic oxidation without adding disruptive bulk, 6-fluorochroman-4-one is the preferred scaffold for synthesizing 5-HT1A receptor antagonists and other CNS-active agents requiring extended in vivo half-lives [2].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66892-34-0

Wikipedia

6-Fluoro-4-chromanone

Dates

Last modified: 08-15-2023
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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